6-Oxa-2,9-diazaspiro[4.5]decane
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Overview
Description
6-Oxa-2,9-diazaspiro[45]decane is a spiro compound characterized by its unique bicyclic structure, where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2,9-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like Raney nickel.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with Raney nickel
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Oxa-2,9-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a scaffold in the synthesis of biologically active compounds.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 6-Oxa-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the vanin-1 enzyme, which is involved in metabolic processes and inflammation . The compound’s structure allows it to fit into the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
- 2,8-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.4]nonane
- 2-oxa-7-azaspiro[4.4]nonane
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness
6-Oxa-2,9-diazaspiro[45]decane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
6-oxa-2,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C7H14N2O/c1-2-8-5-7(1)6-9-3-4-10-7/h8-9H,1-6H2 |
InChI Key |
CPPSBWQRGQADKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CNCCO2 |
Origin of Product |
United States |
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